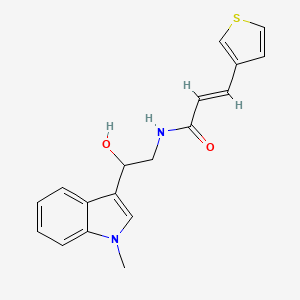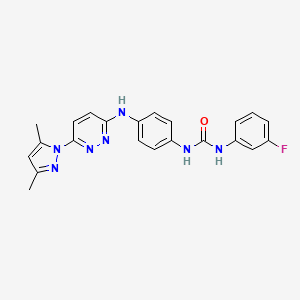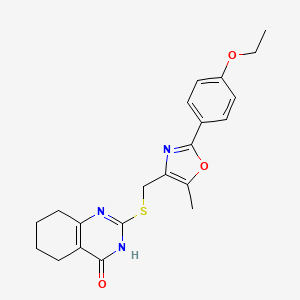
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure, consisting of two fused six-membered aromatic rings, one of which contains two nitrogen atoms . The compound also contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The ethoxy group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Molecular Structure Analysis
The compound contains several functional groups, including a quinazolinone moiety, an oxazole ring, and an ethoxy group. These groups could potentially participate in various chemical reactions .Scientific Research Applications
Antimicrobial Activity
Research demonstrates that derivatives of 2-thioxoquinazolin-4(3H)-one, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibited broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal species. This suggests a potential application in combating infectious diseases caused by these microorganisms (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticonvulsant Activity
Compounds related to the 2-thioxoquinazolin-4(3H)-one structure have been evaluated for their anticonvulsant activities. These studies revealed that certain derivatives show potent anticonvulsant effects, offering a foundation for the development of new treatments for seizure disorders. The significance of these findings lies in the potential for novel therapeutic agents in neurology (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticancer Activity
Derivatives of the compound have been synthesized and assessed for their cytotoxic activities against cancer cell lines. One study demonstrated the potential of these derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating their promise as anti-cancer agents. The findings suggest that modifications to the core structure of 2-thioxoquinazolin-4(3H)-one can result in compounds with significant anticancer properties, which could contribute to the development of new cancer therapies (Riadi et al., 2021).
Safety And Hazards
Future Directions
Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities. It could also be interesting to explore its potential uses in medicinal chemistry, given the biological activities of other quinazolinone and oxazole derivatives .
properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-26-15-10-8-14(9-11-15)20-22-18(13(2)27-20)12-28-21-23-17-7-5-4-6-16(17)19(25)24-21/h8-11H,3-7,12H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRALXFGKYNOISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CCCC4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2700432.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2700434.png)
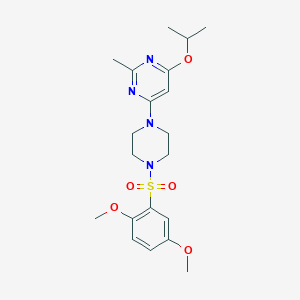
![N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B2700436.png)
![2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2700438.png)
![4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B2700441.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2700442.png)
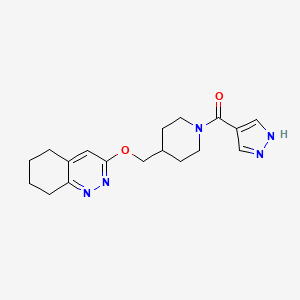
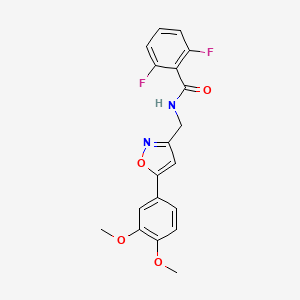
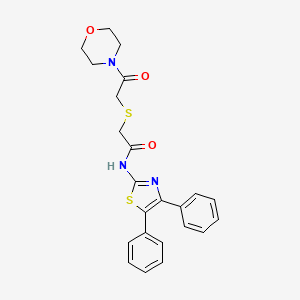
![6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2700449.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2700450.png)
